molecular formula C11H15NO2 B3300066 Methyl 3-[(dimethylamino)methyl]benzoate CAS No. 89999-70-2

Methyl 3-[(dimethylamino)methyl]benzoate

Cat. No. B3300066
CAS RN: 89999-70-2
M. Wt: 193.24 g/mol
InChI Key: GKPQFIMPNNOEMC-UHFFFAOYSA-N
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Description

“Methyl 3-[(dimethylamino)methyl]benzoate” is a chemical compound with the molecular formula C10H13NO2 . It is a liquid at 20°C and has a light orange to yellow to green clear appearance . It is also known as "3-(Dimethylamino)benzoic Acid Methyl Ester" .


Molecular Structure Analysis

The molecular structure of “Methyl 3-[(dimethylamino)methyl]benzoate” consists of a benzene ring attached to a methyl ester group and a dimethylamino group . The molecular weight of this compound is 179.22 .


Physical And Chemical Properties Analysis

“Methyl 3-[(dimethylamino)methyl]benzoate” has a boiling point of 80°C at 3 mmHg and a flash point of 113°C . It has a specific gravity of 1.10 at 20/20°C and a refractive index of 1.56 .

Safety and Hazards

“Methyl 3-[(dimethylamino)methyl]benzoate” is a combustible material and its containers may explode when heated . Thermal decomposition can lead to the release of irritating gases and vapors . It is recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas .

properties

IUPAC Name

methyl 3-[(dimethylamino)methyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-12(2)8-9-5-4-6-10(7-9)11(13)14-3/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPQFIMPNNOEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=CC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(dimethylamino)methyl]benzoate

Synthesis routes and methods

Procedure details

To a cooled (−10° C.) solution of methyl-3-(bromomethyl)benzoate (22.9 g, 100 mmol) in ether (250 ml) was added dimethylamine hydrochloride salt (17.9 g, 220 mmol) followed by slow addition of triethylamine (30.6 ml, 220 mmol). The mixture was then allowed to warm to r.t. over 48 h, the solids were filtered off and the filter-cake washed with ether. The yellow oil remaining after evaporation of the solvent was distilled over a Vigreux column to afford the title compound (10.7 g, 55% yield) as a colorless oil. MS: m/e=193 (M+).
Quantity
22.9 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
17.9 g
Type
reactant
Reaction Step Two
Quantity
30.6 mL
Type
reactant
Reaction Step Three
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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